Obtucarbamate B
Overview
Description
Obtucarbamate B is a carbamate derivative isolated from the South China Sea gorgonian coral Melitodes squamata . It is an unsaturated and sterically hindered diisocyanate that has been shown to be an effective antitussive agent . The compound has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol .
Preparation Methods
Chemical Reactions Analysis
Obtucarbamate B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Obtucarbamate B has several scientific research applications:
Chemistry: It is used as a research chemical to study the properties and reactions of carbamate derivatives.
Biology: The compound’s biological activity, including its antitussive properties, makes it a subject of interest in biological research.
Medicine: this compound’s potential therapeutic effects, particularly its antitussive activity, are explored in medical research.
Mechanism of Action
The mechanism by which Obtucarbamate B exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antitussive activity is believed to be mediated through its action on the central nervous system, where it modulates the cough reflex. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Obtucarbamate B can be compared with other carbamate derivatives and sesquiterpenoids isolated from the same source. Similar compounds include:
Obtucarbamate A: Another carbamate derivative with similar properties and biological activities.
Obtucarbamates C and D: These compounds share structural similarities with this compound and exhibit related biological activities.
Aromadendrane-type Sesquiterpenoids: Compounds like (+)-4β-N-methenetauryl-10β-methoxy-1β,5α,6β,7β-aromadendrane and (−)-4β-N-methenetauryl-10β-methoxy-1β,5β,6α,7α-aromadendrane also share some structural features with this compound.
This compound stands out due to its unique steric hindrance and unsaturation, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLWOJZIPJIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.